RU-302

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

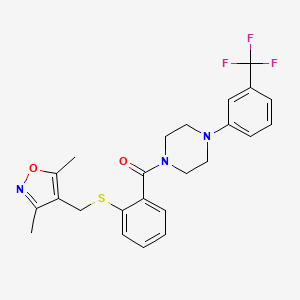

[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]phenyl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F3N3O2S/c1-16-21(17(2)32-28-16)15-33-22-9-4-3-8-20(22)23(31)30-12-10-29(11-13-30)19-7-5-6-18(14-19)24(25,26)27/h3-9,14H,10-13,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHRNXCFYZERFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CSC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RU-302: A Technical Whitepaper on its Mechanism of Action as a Pan-TAM Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-302 is a small molecule, pan-TAM inhibitor that presents a promising avenue for cancer therapeutics. The TAM receptors—Tyro-3, Axl, and Mertk—are a family of receptor tyrosine kinases frequently overexpressed in various human cancers, where they play a crucial role in tumor progression, metastasis, and resistance to therapy.[1] this compound exerts its anti-cancer effects through a distinct mechanism of action, interfering with the ligand-receptor interaction essential for TAM signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical efficacy. The information is supported by a compilation of quantitative data and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Targeting the Gas6-TAM Interface

This compound functions as a pan-TAM inhibitor by blocking the interaction between the TAM receptors and their primary ligand, Growth arrest-specific factor 6 (Gas6).[1][2] Unlike many receptor tyrosine kinase inhibitors that target the intracellular kinase domain, this compound acts on the extracellular domain. Specifically, it obstructs the interface between the first immunoglobulin-like (Ig1) domain of the TAM receptor ectodomain and the Laminin G-like (Lg) domain of Gas6.[2][3] This preventative binding inhibits the Gas6-induced dimerization and subsequent autophosphorylation of the TAM receptors, which are the initial critical steps for signal transduction.[4]

By disrupting this interaction, this compound effectively blocks the activation of all three TAM receptors: Tyro-3, Axl, and Mertk.[3] This broad-spectrum inhibition of the TAM family distinguishes this compound as a pan-TAM inhibitor.

Signaling Pathway

The binding of Gas6 to TAM receptors initiates a signaling cascade that promotes cell survival, proliferation, migration, and immune evasion.[4][5] this compound's blockade of the initial ligand-receptor interaction prevents the activation of these downstream pathways. Key signaling molecules inhibited by this compound include Akt and ERK, whose phosphorylation is suppressed following treatment with the inhibitor.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy

| Assay | Cell Line | Parameter | Value | Reference |

| Gas6-Inducible Axl Receptor Activation | Axl-IFNγ R1 chimeric cells | IC50 | Low micromolar | [1][2] |

| Dose-Response Inhibition of Axl Activation | Axl-IFNγ R1 chimeric cells | Concentration Range | 0.625–5.0 μM | [7] |

| Inhibition of Gas6-Induced Axl Signaling | H1299 | Concentration | 10.0 μM | [5] |

| Inhibition of Gas6-Induced Axl Signaling | MDA-MB-231 | Concentration | 5.0 μM | [5] |

Table 2: In Vivo Efficacy

| Animal Model | Cell Line | Treatment | Dosage | Outcome | Reference |

| Murine NOD SCIDγ Xenograft | H1299 (Lung Cancer) | Daily Injection | 100 mg/kg | Significant decrease in tumor volume | [1] |

| Murine NOD SCIDγ Xenograft | H1299 (Lung Cancer) | Daily Injection | 300 mg/kg | Significant decrease in tumor volume | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Chimeric TAM-IFNγ R1 Receptor Activation Assay

This assay was utilized for the screening and characterization of this compound's inhibitory activity on TAM receptor activation.

Objective: To quantify the inhibition of Gas6-induced TAM receptor activation by this compound.

Methodology:

-

Cell Line: Axl-IFNγ R1 chimeric receptor-expressing cell lines were used. These cells express a chimeric receptor comprising the extracellular domain of a TAM receptor (e.g., Axl) and the transmembrane and intracellular domains of the interferon-gamma receptor 1 (IFNγ R1).

-

Stimulation: Cells were treated with varying concentrations of this compound (e.g., 0.625–5.0 μM) followed by stimulation with Gas6.[7]

-

Readout: Activation of the chimeric receptor leads to the phosphorylation of STAT1 (pSTAT1), which serves as the readout for TAM activation.

-

Detection: Levels of pSTAT1 were quantified using methods such as Western blotting or ELISA to determine the dose-response inhibition of Gas6-induced receptor activation by this compound.[7]

Inhibition of Endogenous TAM Signaling in Cancer Cell Lines

This protocol details the investigation of this compound's effect on native TAM signaling in cancer cells.

Objective: To assess the inhibition of Gas6-induced phosphorylation of Axl, Akt, and ERK by this compound.

Methodology:

-

Cell Lines: Human cancer cell lines with inducible native Axl signaling, such as H1299 (non-small cell lung cancer) and MDA-MB-231 (breast cancer), were used.[5]

-

Treatment: Cells were treated with this compound at specific concentrations (e.g., 10.0 μM for H1299, 5.0 μM for MDA-MB-231) prior to stimulation.[5]

-

Stimulation: Cells were stimulated with exogenous Gas6 to induce TAM receptor phosphorylation.

-

Analysis: Cell lysates were collected and subjected to immunoblot analysis (Western blotting) to detect the phosphorylation status of Axl, Akt, and ERK using phospho-specific antibodies.[5]

In Vivo Tumor Xenograft Study

This protocol outlines the in vivo evaluation of this compound's anti-tumor efficacy.

Objective: To determine the effect of this compound on tumor growth in a lung cancer xenograft model.

Methodology:

-

Animal Model: Murine NOD SCIDγ mice were used.

-

Tumor Implantation: Human H1299 lung cancer cells were subcutaneously injected into the hind flanks of the mice.[1]

-

Treatment Initiation: Once palpable tumors were present, daily intraperitoneal injections of vehicle or this compound (100 mg/kg and 300 mg/kg) were initiated.[1]

-

Monitoring: Tumor volume and mouse body weights were measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors were excised, and protein lysates were prepared for Western blot analysis to attempt detection of phospho-Axl and phospho-Mertk levels, although in the cited study, these were not detectable.[1]

Conclusion

This compound demonstrates a clear and potent mechanism of action as a pan-TAM inhibitor. By targeting the extracellular Gas6-TAM receptor interface, it effectively abrogates downstream signaling pathways crucial for cancer cell survival and proliferation. Preclinical data from both in vitro and in vivo models support its potential as an anti-cancer therapeutic. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of this compound and other inhibitors targeting the Gas6-TAM axis.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

RU-302: A Technical Guide to a Novel Pan-TAM Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RU-302 is a novel small molecule pan-TAM inhibitor that represents a promising strategy in oncology by targeting the Tyro3, Axl, and MerTK (TAM) family of receptor tyrosine kinases. Unlike traditional kinase inhibitors that target the intracellular ATP-binding site, this compound functions as an extracellular inhibitor, blocking the interaction between the TAM receptors and their primary ligand, Growth Arrest-Specific 6 (Gas6). This unique mechanism of action has demonstrated significant potential in preclinical models, effectively suppressing tumor growth and highlighting its therapeutic utility. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction to TAM Kinases and Their Role in Cancer

The TAM receptor tyrosine kinases—Tyro3, Axl, and MerTK—are key regulators of cellular processes such as proliferation, survival, and migration.[1] In numerous cancers, the overexpression of TAM kinases and their ligand, Gas6, is correlated with aggressive disease, metastasis, and the development of therapeutic resistance.[2] The Gas6-TAM signaling axis promotes oncogenesis by activating downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for tumor cell survival and proliferation. Consequently, the inhibition of this pathway presents a compelling therapeutic target for cancer treatment.

This compound: Mechanism of Action

This compound is a small molecule inhibitor designed to specifically disrupt the binding of Gas6 to the TAM receptors. It achieves this by targeting the interface between the first immunoglobulin-like (Ig1) domain of the TAM receptor ectodomain and the laminin G-like (Lg) domain of Gas6.[1][3] By physically obstructing this interaction, this compound effectively prevents the Gas6-induced dimerization and subsequent autophosphorylation of the TAM receptors, thereby inhibiting the initiation of downstream signaling cascades.[2]

Diagram: Proposed Mechanism of this compound Inhibition

Caption: Mechanism of this compound action.

Preclinical Data

In Vitro Inhibitory Activity

The inhibitory potential of this compound against Gas6-induced TAM activation was assessed using a cell-based reporter assay. The compound demonstrated a dose-dependent inhibition of Axl receptor activation with a low micromolar IC50.[2]

| Compound | Target | IC50 (µM) |

| This compound | Gas6-inducible Axl Activation | Low Micromolar[2] |

Further specific IC50 values for Tyro3 and MerTK are inferred from its pan-TAM inhibitory action but are not explicitly quantified in the available literature.

In Vivo Efficacy in a Xenograft Model

The anti-tumor activity of this compound was evaluated in a murine non-small cell lung cancer (NSCLC) xenograft model using H1299 cells.[1] Daily administration of this compound resulted in a significant, dose-dependent reduction in tumor volume compared to the vehicle control group. Importantly, this anti-tumor effect was achieved without any significant impact on the body weight of the mice, suggesting a favorable tolerability profile.[1]

| Treatment Group | Dosage | Tumor Volume Reduction | Effect on Body Weight |

| Vehicle Control | - | - | No significant change |

| This compound | 100 mg/kg | Significant decrease[1] | No significant difference[1] |

| This compound | 300 mg/kg | Significant decrease[1] | No significant difference[1] |

Experimental Protocols

TAM-IFNγ R1 Chimeric Receptor Assay for TAM Activation

This assay provides a functional readout for Gas6-induced TAM receptor activation.

Cell Lines:

-

CHO cells stably expressing chimeric receptors consisting of the extracellular and transmembrane domains of human Tyro3, Axl, or MerTK fused to the intracellular domain of human interferon-gamma receptor 1 (IFNγR1).[2]

Protocol:

-

Seed the chimeric receptor-expressing CHO cells in appropriate culture plates.

-

Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified duration.

-

Stimulate the cells with recombinant human Gas6 to induce receptor dimerization and activation of the IFNγR1 signaling cascade.

-

Following stimulation, lyse the cells and quantify the level of phosphorylated STAT1 (pSTAT1) by Western blotting or ELISA as a downstream marker of receptor activation.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of pSTAT1 levels against the inhibitor concentration.

Diagram: TAM-IFNγ R1 Chimeric Receptor Assay Workflow

Caption: Workflow for the chimeric receptor assay.

H1299 Lung Cancer Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound.

Animal Model:

-

NOD SCID gamma (NSG) mice.[1]

Cell Line:

-

Human H1299 non-small cell lung cancer cells.[1]

Protocol:

-

Subcutaneously inject H1299 cells into the hind flanks of the NSG mice.[1]

-

Allow tumors to establish and reach a palpable size.[1]

-

Randomize the mice into treatment groups (e.g., vehicle control, 100 mg/kg this compound, 300 mg/kg this compound).

-

Administer this compound or vehicle control daily via intraperitoneal injection.[1]

-

Measure tumor volume and body weight at regular intervals throughout the study.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as Western blotting for target engagement markers.

Western Blotting for Phosphorylated TAM Receptors

This method is used to detect the levels of activated (phosphorylated) Axl and MerTK in tumor tissues.

Protocol:

-

Homogenize excised tumor tissues in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Axl (pAxl) and phosphorylated MerTK (pMerTK) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the levels of pAxl and pMerTK to a loading control (e.g., β-actin or GAPDH).

Chemical Properties of this compound

| Property | Value |

| CAS Number | 1182129-77-6[3] |

| SMILES | O=C(C1=CC=CC=C1SCC2=C(C)ON=C2C)N3CCN(C4=CC=CC(C(F)(F)F)=C4)CC3[3] |

Conclusion

This compound is a promising pan-TAM inhibitor with a novel extracellular mechanism of action. Preclinical studies have demonstrated its ability to block Gas6-inducible TAM activation and suppress tumor growth in vivo. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other inhibitors targeting the Gas6-TAM signaling axis. Further development of this class of inhibitors could lead to new and effective treatments for a variety of cancers characterized by TAM overexpression.

References

An In-depth Technical Guide on the Interaction of RU-302 with the Gas6-TAM Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

RU-302 is a novel small molecule, pan-TAM inhibitor that strategically targets the extracellular domain of the Tyro3, Axl, and MerTK (TAM) receptor tyrosine kinases.[1][2][3] By physically obstructing the interaction between the first immunoglobulin-like (Ig1) domain of the TAM receptors and the Laminin G-like (Lg) domain of their primary ligand, Growth Arrest-Specific 6 (Gas6), this compound effectively abrogates downstream signaling.[2][4] This inhibition of the Gas6-TAM axis has demonstrated significant anti-tumorigenic effects in preclinical models, positioning this compound as a promising candidate for further development in oncology.[2][4] This guide provides a comprehensive overview of the core biology of the Gas6-TAM interaction, the mechanism of action of this compound, its inhibitory activity, and detailed experimental protocols relevant to its study.

The Gas6-TAM Signaling Axis

The TAM receptors (Tyro-3, Axl, and MerTK) are a family of receptor tyrosine kinases that play a critical role in various physiological processes, including cell proliferation, survival, and inflammation resolution.[2] In numerous cancers, the overexpression of TAM receptors and their ligand Gas6 is associated with tumor progression, metastasis, and resistance to therapy.[1][2]

The binding of Gas6 to the extracellular domain of TAM receptors induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[5] This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are central to promoting cell survival and proliferation.[6]

This compound: A Pan-TAM Inhibitor

This compound is a small molecule inhibitor designed to block the Gas6-TAM signaling pathway at its inception.[2][3] Unlike many tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound acts extracellularly by preventing the binding of Gas6 to the TAM receptors.[1][4] This mechanism of action offers a distinct therapeutic strategy for targeting this oncogenic pathway.

Mechanism of Action

This compound functions as a competitive inhibitor, binding to the Ig1 ectodomain of the TAM receptors. This binding sterically hinders the interaction with the Lg domain of Gas6, thereby preventing the formation of the ligand-receptor complex necessary for receptor activation.[2] This blockade of the initial step in the signaling cascade leads to the suppression of downstream oncogenic signaling.

Caption: Mechanism of this compound inhibition of Gas6-TAM signaling.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the available quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | IC50 | Reference |

| Axl | TAM-IFNγR1 Reporter Assay | CHO | Low micromolar | [1][2] |

| Tyro3 | TAM-IFNγR1 Reporter Assay | CHO | Inhibition at 10 µM | [1] |

| MerTK | TAM-IFNγR1 Reporter Assay | CHO | Inhibition at 10 µM | [1] |

Note: Specific IC50 values for Tyro3 and MerTK for this compound are not explicitly stated in the reviewed literature, though inhibition at 10 µM is demonstrated.[1]

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Cell Line | Animal Model | Dosing Regimen | Outcome | Reference |

| Lung Cancer | H1299 | NOD SCIDγ mice | 100 mg/kg, daily i.p. | Significant decrease in tumor volume | [2] |

| Lung Cancer | H1299 | NOD SCIDγ mice | 300 mg/kg, daily i.p. | Significant decrease in tumor volume | [2] |

Table 3: Pharmacokinetic Profile of a Related Compound (RU-301)

| Compound | Animal Model | Half-life (t1/2) | Bioavailability | Reference |

| RU-301 | Mice | ~7-8 hours | Good | [7] |

Note: Specific pharmacokinetic data for this compound is not available in the reviewed literature. Data for the structurally similar compound RU-301 is provided for context.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

TAM-IFNγR1 Chimeric Receptor Assay

This assay is a cell-based functional screen to identify inhibitors of Gas6-TAM interaction.

Caption: Workflow for the TAM-IFNγR1 chimeric receptor assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing a chimeric receptor consisting of the extracellular and transmembrane domains of a TAM receptor (Axl, Tyro3, or MerTK) fused to the intracellular domain of the human interferon-gamma receptor 1 (IFNγR1) are cultured in standard conditions.[1]

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.[1]

-

Ligand Stimulation: The cells are then stimulated with Gas6 to induce dimerization of the chimeric receptors.[1]

-

Signal Readout: Activation of the IFNγR1 intracellular domain leads to the phosphorylation of STAT1 (pSTAT1).[1]

-

Detection: Cell lysates are collected, and the levels of pSTAT1 are quantified using Western blotting. A decrease in pSTAT1 levels in the presence of this compound indicates inhibition of the Gas6-TAM interaction.[1]

Western Blot for Phospho-TAM Proteins

This method is used to directly assess the effect of this compound on the phosphorylation of endogenous TAM receptors in cancer cells.

Methodology:

-

Cell Culture and Treatment: Human cancer cell lines expressing endogenous TAM receptors (e.g., H1299 lung cancer cells) are cultured.[6] The cells are serum-starved and then pre-treated with this compound (e.g., 10 µM) or vehicle control.[6]

-

Gas6 Stimulation: Following pre-treatment, cells are stimulated with Gas6 to induce TAM receptor phosphorylation.[6]

-

Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies specific for phosphorylated forms of Axl, Tyro3, or MerTK.[6] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the signal for the phosphorylated TAM receptor in this compound-treated samples indicates inhibitory activity.[6]

In Vivo Xenograft Tumor Growth Study

This protocol outlines the methodology to evaluate the anti-tumor efficacy of this compound in a mouse model.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., NOD SCIDγ) are used.[2]

-

Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 H1299 cells) is subcutaneously injected into the flank of each mouse.[2]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.[2]

-

Treatment Administration: this compound is administered (e.g., 100 or 300 mg/kg) via intraperitoneal (i.p.) injection daily. The control group receives a vehicle solution.[2]

-

Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.[2]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blotting for phospho-TAM levels).[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical framework for the investigation of this compound.

Caption: Simplified Gas6-TAM downstream signaling pathways.

Caption: Logical workflow for the discovery and validation of this compound.

Conclusion

This compound represents a promising therapeutic agent that targets the Gas6-TAM signaling axis through a novel extracellular mechanism.[2][4] Its ability to act as a pan-TAM inhibitor suggests potential broad applicability in cancers where this pathway is dysregulated.[1] The data presented in this guide underscore the potent anti-tumor activity of this compound in preclinical settings. Further investigation into its pharmacokinetic and pharmacodynamic properties, along with broader in vivo efficacy studies, is warranted to advance this compound towards clinical development.

References

- 1. Small molecule inhibitors block Gas6-inducible TAM activation and tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Two-Front War on Cancer—Targeting TAM Receptors in Solid Tumour Therapy [mdpi.com]

- 5. GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Biological Activity of RU-302: A Pan-TAM Inhibitor for Oncological Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The RU-302 compound has emerged as a significant small molecule inhibitor in cancer research, primarily targeting the TAM (Tyro-3, Axl, MerTK) family of receptor tyrosine kinases. These receptors are frequently overexpressed in a multitude of human cancers, playing a crucial role in tumor progression, metastasis, and the development of therapeutic resistance. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental data supporting its potential as an anti-cancer therapeutic.

Mechanism of Action: Inhibition of the Gas6-TAM Signaling Axis

This compound functions as a pan-TAM inhibitor by disrupting the interaction between the TAM receptors and their primary ligand, Growth arrest-specific factor 6 (Gas6). Specifically, this compound blocks the interface between the immunoglobulin-like (Ig1) ectodomain of the TAM receptors and the laminin G-like (Lg) domain of Gas6.[1][2] This inhibition prevents the Gas6-induced activation of TAM receptors, thereby blocking downstream signaling pathways that promote cell survival, proliferation, and migration.[3][4]

The TAM receptor family, consisting of Tyro-3, Axl, and MerTK, is integral to various physiological processes, including the resolution of inflammation and homeostasis.[2] However, their overexpression in cancerous tissues is linked to more aggressive disease and poorer patient outcomes.[2][4] By inhibiting all three TAM receptors, this compound offers a comprehensive approach to targeting this oncogenic signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of the this compound compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 | Axl-IFNγR1 chimeric cells | Low micromolar | Inhibition of Gas6-inducible Axl receptor activation | [1][2] |

| Inhibition | H1299 (lung cancer) | 10.0 μM | Inhibition of Gas6-induced Axl signaling | [3] |

| Inhibition | MDA-MB-231 (breast cancer) | 5.0 μM | Inhibition of Gas6-induced Axl signaling | [3] |

| Inhibition | H1299 (lung cancer) | 10.0 μM | Inhibition of Gas6-mediated pAkt and pERK induction | [3] |

| Inhibition | MDA-MB-231 (breast cancer) | 5.0 μM | Inhibition of Gas6-mediated pAkt and pERK induction | [3] |

| Inhibition | H1299 (lung cancer) | 10.0 μM | Inhibition of Gas6-induced phosphorylation of Tyro3 and MerTK | [3] |

Table 2: In Vivo Efficacy of this compound in a Murine Xenograft Model

| Animal Model | Cell Line | Treatment Dose | Outcome | Reference |

| NOD SCIDγ mice | H1299 (human lung cancer) | 100 mg/kg (daily injection) | Significant decrease in tumor volume | [2] |

| NOD SCIDγ mice | H1299 (human lung cancer) | 300 mg/kg (daily injection) | Significant decrease in tumor volume | [2] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism and experimental validation of this compound, the following diagrams have been generated.

Experimental Protocols

Cell-Based Assays for TAM Receptor Activation

A common method to assess TAM receptor activation involves the use of chimeric receptor systems.[5]

-

Cell Line Generation: Engineer cell lines to express a chimeric receptor consisting of the extracellular domain of a TAM receptor (e.g., Axl) fused to the transmembrane and intracellular domains of a reporter receptor, such as the interferon-gamma receptor 1 (IFNγR1).[5]

-

Stimulation: Treat the engineered cells with Gas6 to induce dimerization and activation of the chimeric receptor.[5]

-

Inhibitor Treatment: In parallel experiments, pre-incubate the cells with varying concentrations of this compound prior to Gas6 stimulation.

-

Readout: Measure the phosphorylation of a downstream signaling molecule, such as STAT1 (pSTAT1), as a readout for receptor activation.[5] This can be quantified using techniques like Western blotting or ELISA.

-

Data Analysis: Determine the dose-response inhibition of Gas6-induced receptor activation by this compound to calculate the IC50 value.[5]

Western Blotting for Downstream Signaling

-

Cell Culture and Treatment: Culture human cancer cell lines known to express TAM receptors, such as H1299 or MDA-MB-231.[3] Treat the cells with this compound at the desired concentration for a specified time, followed by stimulation with Gas6.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of Axl, MerTK, Tyro3, Akt, and ERK, as well as antibodies for the total forms of these proteins as loading controls.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection via chemiluminescence.

-

Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.[3]

In Vivo Tumor Xenograft Model

-

Animal Model: Utilize immunodeficient mice, such as NOD SCIDγ mice.[2]

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^5 H1299 cells) into the hind flanks of the mice.[2][4]

-

Tumor Growth: Allow the tumors to grow until they are palpable.[2]

-

Treatment Administration: Once tumors are established, begin daily intraperitoneal injections of either a vehicle control or this compound at specified doses (e.g., 100 mg/kg and 300 mg/kg).[2]

-

Monitoring: Regularly measure tumor volume and the body weight of the mice to assess treatment efficacy and toxicity.[2][4]

-

Endpoint: Continue the treatment for a predetermined period (e.g., several weeks) or until the tumors in the control group reach a specified size.

-

Data Analysis: Compare the tumor growth curves between the control and this compound treated groups to determine the extent of tumor growth suppression.[2][4] At the end of the study, tumors can be excised for further analysis, such as Western blotting, to confirm the inhibition of TAM signaling in vivo.[2]

Conclusion

The this compound compound is a potent pan-TAM inhibitor that effectively blocks the Gas6-TAM signaling axis. Preclinical data demonstrates its ability to inhibit TAM receptor activation and downstream oncogenic signaling pathways in vitro, and to significantly suppress tumor growth in vivo. These findings support the continued investigation and development of this compound and similar extracellular Gas6/TAM inhibitors as promising anti-cancer therapeutics.[2]

References

The Role of RU-302 in Oncogenic Signaling: A Technical Overview

Abstract

This document provides a comprehensive technical guide on the role of the novel compound RU-302 in oncogenic signaling. Due to the absence of publicly available data on this compound, this guide serves as a structured template that can be populated as information becomes available. It outlines the anticipated key areas of investigation, including the compound's mechanism of action, its effects on specific signaling pathways, and the methodologies for its preclinical evaluation. The structure is designed to offer a clear and in-depth resource for researchers and drug developers interested in the therapeutic potential of this compound.

Introduction to this compound

There is currently no publicly available information on the chemical structure, origin, or therapeutic class of the compound designated this compound. This section would typically provide a detailed background on the compound, including its discovery, rationale for development, and its hypothesized or established primary molecular target(s).

Core Oncogenic Signaling Pathways Modulated by this compound

This section will detail the interaction of this compound with key signaling pathways implicated in cancer. As no specific data is available, the following subsections represent plausible and critical pathways that are often targeted in oncology.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. The potential inhibitory effects of this compound on this pathway would be a key area of investigation.

Diagram: Hypothetical Inhibition of the PI3K/AKT/mTOR Pathway by this compound

Caption: Hypothetical mechanism of this compound inhibiting the PI3K/AKT/mTOR pathway.

The RAS/RAF/MEK/ERK (MAPK) Pathway

The MAPK pathway is another critical signaling cascade that transmits signals from cell surface receptors to DNA in the nucleus, playing a vital role in cell proliferation, differentiation, and survival. The effect of this compound on key components of this pathway, such as ERK phosphorylation, would be essential to characterize.

Diagram: Hypothetical Interruption of the MAPK Pathway by this compound

Caption: Postulated inhibitory action of this compound on the MAPK signaling cascade.

Quantitative Data Summary

This section would present all available quantitative data for this compound in a structured tabular format to facilitate comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Method |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Statistically Significant (p-value) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route of Administration |

|---|---|---|---|

| T1/2 (Half-life) | Data Not Available | Data Not Available | Data Not Available |

| Cmax (Max Concentration) | Data Not Available | Data Not Available | Data Not Available |

| AUC (Area Under Curve) | Data Not Available | Data Not Available | Data Not Available |

| Bioavailability (%) | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols

Detailed methodologies for key experiments would be provided here to ensure reproducibility and transparency.

Cell Viability Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well and incubated for 4 hours. Fluorescence is measured at an excitation/emission of 560/590 nm.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-Protein Analysis

-

Cell Lysis: Treated cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

Diagram: Western Blotting Workflow

An In-depth Technical Guide to the Discovery and Identification of RU-302

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and preclinical validation of RU-302, a novel small-molecule inhibitor of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. The document details the compound's unique mechanism of action, the experimental methodologies used for its characterization, and a summary of its in vitro and in vivo efficacy.

Executive Summary

This compound is a low-molecular-weight, pan-TAM inhibitor identified through a rational, computer-aided drug design strategy.[1] Unlike traditional tyrosine kinase inhibitors that target the intracellular kinase domain, this compound employs a novel mechanism by targeting the extracellular domain of TAM receptors.[1][2] It physically blocks the interaction between the growth arrest-specific factor 6 (Gas6) ligand and the immunoglobulin-like (Ig1) domains of the receptors, thereby preventing receptor activation and downstream signaling.[2][3] Preclinical studies have demonstrated that this compound exhibits low-micromolar efficacy in inhibiting TAM activation, suppressing cancer cell motility, and reducing tumor growth in xenograft models, establishing it as a promising candidate for anti-cancer therapeutics.[1][3]

Discovery and Identification Workflow

The discovery of this compound was a multi-stage process that began with computational analysis and concluded with in vitro screening. The primary goal was to identify small molecules capable of disrupting the protein-protein interface between the TAM receptor AXL and its primary ligand, Gas6.[1]

Experimental Protocol: Target Identification and Screening

-

Computational Modeling: The crystal structure of the AXL extracellular domain complexed with Gas6 was analyzed to identify putative druggable sites. A key site, designated S1, was identified, characterized by strong electrostatic interactions between Glu59 of AXL and Arg310/Lys312 of Gas6.[1]

-

Virtual Screening: A library of small molecules was computationally docked into the S1 pocket to identify compounds with high predicted binding affinity.

-

Chimeric Receptor Assay: Lead candidates from the virtual screen were validated using a TAM-IFNγR1 chimeric assay system. In this system, the extracellular domain of a TAM receptor is fused to the transmembrane and intracellular domains of the interferon-gamma receptor 1 (IFNγR1).

-

Activation Readout: Activation of the chimeric receptor by Gas6 leads to the phosphorylation of STAT1 (pSTAT1), which serves as a quantitative readout. The ability of test compounds to inhibit Gas6-induced pSTAT1 was measured to determine inhibitory activity.[1]

-

Lead Identification: Through this screening cascade, RU-301 and this compound were identified as the most potent lead compounds that effectively blocked Gas6-inducible receptor activation.[1][4]

Mechanism of Action

TAM receptors are activated when Gas6 binds to their extracellular Ig-like domains, inducing receptor dimerization and autophosphorylation of the intracellular kinase domain.[2] This initiates a cascade of downstream signaling pathways critical for cell survival, proliferation, and migration, including the PI3K/Akt and MEK/ERK pathways.[2][5]

This compound functions as a non-competitive inhibitor by binding to the Ig1 domain of the TAM receptors, physically preventing the docking of the Gas6 ligand.[1][2] This blockade of the ligand-receptor interface is a novel inhibitory strategy that confers high specificity and avoids the off-target effects often associated with ATP-competitive kinase inhibitors.[2]

By preventing this initial activation step, this compound effectively shuts down all subsequent downstream signaling.

References

An In-depth Technical Guide to Extracellular Gas6/TAM Ig1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gas6/TAM signaling pathway, comprising the ligand Growth Arrest-Specific 6 (Gas6) and the TAM (Tyro3, Axl, MerTK) receptor tyrosine kinases, is a critical regulator of cellular processes such as proliferation, survival, and immune response.[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, most notably cancer, where it drives metastasis, therapeutic resistance, and immune evasion.[2][3] The interaction between Gas6 and the first immunoglobulin-like (Ig1) domain of the TAM receptors is the primary step in pathway activation, making it a key target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of extracellular inhibitors that target the Gas6/TAM Ig1 interface, with a focus on their mechanism of action, quantitative data, and the experimental protocols used for their characterization.

Introduction to the Gas6/TAM Signaling Pathway

Gas6 is a vitamin K-dependent protein that acts as the primary ligand for the TAM family of receptor tyrosine kinases: Tyro3, Axl, and MerTK.[1] The extracellular domain of TAM receptors consists of two Ig-like domains (Ig1 and Ig2) and two fibronectin type III domains. The binding of Gas6 to the Ig1 domain of a TAM receptor induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain.[5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which regulate a wide array of cellular functions.[6][7]

The Gas6/TAM pathway plays a crucial role in various physiological processes, including the clearance of apoptotic cells and the regulation of inflammation.[1] However, its aberrant activation is a hallmark of several cancers, where it is associated with poor prognosis and resistance to therapy.[2][3] Therefore, inhibiting the initial Gas6/TAM interaction is a promising strategy for the development of novel therapeutics.

Extracellular Inhibitors of the Gas6/TAM Ig1 Interaction

Extracellular inhibitors of the Gas6/TAM Ig1 interaction can be broadly categorized into two classes: biologics (decoy receptors and antibodies) and small molecules. These inhibitors function by preventing the binding of Gas6 to the TAM receptors, thereby blocking downstream signaling.

Decoy Receptors

Decoy receptors are engineered proteins that mimic the extracellular domain of the native TAM receptor, specifically the high-affinity Ig1 domain. They act by sequestering Gas6, preventing it from binding to and activating the endogenous cell-surface receptors.

A notable example is MYD1-72 , a second-generation engineered Axl decoy receptor. Through protein engineering, MYD1-72 was developed to have an exceptionally high affinity for Gas6, with an apparent dissociation constant (Kd) of 93 femtomolar (fM).[2][8][9] This represents one of the strongest protein-protein interactions reported.[2] The first-generation version, MYD1 , had a Kd of 420 fM.[10]

AVB-500 is another Axl decoy receptor that has shown promise in clinical trials. It is an Fc-fusion protein with a binding affinity for Gas6 that is approximately 200 times greater than that of the native Axl receptor.[11][12][13]

Small Molecule Inhibitors

Small molecule inhibitors that target the extracellular Gas6/TAM interface represent a newer class of therapeutics. These molecules are designed to physically block the interaction between the Gas6 ligand and the Ig1 domain of the TAM receptors.

RU-301 and RU-302 are pan-TAM inhibitors that have been shown to block Gas6-inducible TAM activation.[14][15][16] RU-301 exhibits a dissociation constant (Kd) of 12 µM and an IC50 of 10 µM for inhibiting the Gas6-TAM interaction.[14]

Quantitative Data for Extracellular Gas6/TAM Ig1 Inhibitors

The following tables summarize the available quantitative data for key extracellular Gas6/TAM Ig1 inhibitors.

Table 1: Decoy Receptor Inhibitors

| Inhibitor | Type | Target | Binding Affinity (Kd) | Reference(s) |

| MYD1 | Engineered Axl Decoy Receptor | Gas6 | 420 fM | [10] |

| MYD1-72 | Engineered Axl Decoy Receptor | Gas6 | 93 fM | [2][8][9] |

| AVB-500 | Axl Decoy Receptor (Fc-fusion) | Gas6 | ~200x higher than native Axl | [11][12][13] |

Table 2: Small Molecule Inhibitors

| Inhibitor | Type | Target | Binding Affinity (Kd) | IC50 | Reference(s) |

| RU-301 | Small Molecule | Gas6/TAM Interface | 12 µM | 10 µM | [14] |

| This compound | Small Molecule | Gas6/TAM Interface | Not Reported | Low micromolar | [15][16] |

Experimental Protocols

The characterization of extracellular Gas6/TAM Ig1 inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

-

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of an inhibitor's interaction with Gas6.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant Gas6 protein (ligand)

-

Inhibitor (analyte)

-

Running buffer (e.g., HBS-EP)

-

-

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.

-

Inject recombinant Gas6 protein over the activated surface to achieve covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Interaction:

-

Inject a series of concentrations of the inhibitor (analyte) over the Gas6-immobilized surface.

-

Monitor the change in the refractive index in real-time to generate sensorgrams showing association and dissociation phases.

-

-

Data Analysis:

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding

A competitive ELISA can be used to determine the ability of an inhibitor to block the Gas6-TAM interaction.

-

Objective: To measure the IC50 value of an inhibitor for the Gas6-Axl interaction.

-

Materials:

-

96-well microplate

-

Recombinant Axl extracellular domain (ECD)

-

Recombinant biotinylated Gas6

-

Inhibitor

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 0.2M H2SO4)

-

Coating, blocking, and wash buffers

-

-

Procedure:

-

Coating: Coat the microplate wells with recombinant Axl ECD overnight at 4°C.

-

Blocking: Block the wells with a blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.

-

Competition: Add a fixed concentration of biotinylated Gas6 pre-incubated with a serial dilution of the inhibitor to the wells. Incubate for 1-2 hours at room temperature.

-

Detection:

-

Wash the wells and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Wash the wells and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis: Plot the absorbance against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[13][17]

-

Western Blot for TAM Receptor Phosphorylation

This assay assesses the ability of an inhibitor to block Gas6-induced TAM receptor activation in a cellular context.

-

Objective: To determine if an inhibitor can block Gas6-induced phosphorylation of Axl.

-

Materials:

-

Cancer cell line expressing Axl (e.g., H1299, MDA-MB-231)[15]

-

Recombinant Gas6

-

Inhibitor

-

Lysis buffer

-

Primary antibodies (anti-phospho-Axl, anti-total-Axl)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

-

Procedure:

-

Cell Treatment:

-

Serum-starve the cells overnight.

-

Pre-treat the cells with the inhibitor for a specified time.

-

Stimulate the cells with Gas6 for a short period (e.g., 15-30 minutes).

-

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane and probe with the anti-phospho-Axl primary antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent.

-

-

Data Analysis: Strip the membrane and re-probe with an anti-total-Axl antibody to normalize for protein loading.[18][19]

-

Cell Migration Assay

This assay evaluates the effect of an inhibitor on Gas6-induced cell migration.

-

Objective: To assess the functional consequence of Gas6/TAM inhibition on cell motility.

-

Materials:

-

Transwell inserts or xCELLigence CIM-Plate 16

-

Cancer cell line

-

Recombinant Gas6 (as a chemoattractant)

-

Inhibitor

-

-

Procedure (using xCELLigence):

Clonogenic Assay

This assay determines the long-term effect of an inhibitor on the ability of a single cell to proliferate and form a colony.

-

Objective: To evaluate the impact of Gas6/TAM inhibition on the clonogenic survival of cancer cells.

-

Materials:

-

Cancer cell line

-

Inhibitor

-

Recombinant Gas6

-

Crystal violet staining solution

-

-

Procedure:

Visualizations

Gas6/TAM Signaling Pathway

Caption: The Gas6/TAM signaling pathway and the mechanism of extracellular inhibitors.

Experimental Workflow for Inhibitor Screening and Validation

Caption: A generalized workflow for the discovery and validation of Gas6/TAM Ig1 inhibitors.

Conclusion

The development of extracellular inhibitors targeting the Gas6/TAM Ig1 interaction is a rapidly advancing field with significant therapeutic potential. Decoy receptors like MYD1-72 and AVB-500 have demonstrated remarkable potency in preclinical and clinical settings, respectively, by leveraging high-affinity binding to sequester Gas6. The emergence of small molecule inhibitors such as RU-301 offers an alternative therapeutic modality. The experimental protocols detailed in this guide provide a framework for the robust characterization of these and future inhibitors. Continued research into the structural and functional aspects of the Gas6/TAM interface will undoubtedly lead to the development of even more potent and specific therapeutics for a range of diseases driven by aberrant TAM signaling.

References

- 1. biocompare.com [biocompare.com]

- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. path.ox.ac.uk [path.ox.ac.uk]

- 6. agilent.com [agilent.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. Clonogenic Assay [en.bio-protocol.org]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Clonogenic Assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. dhvi.duke.edu [dhvi.duke.edu]

- 17. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Pan-TAM Inhibitor RU-302: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment (TME) presents a significant challenge in cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. The TAM (Tyro3, Axl, Mer) receptor tyrosine kinases and their primary ligand, Gas6, are key players in orchestrating an immunosuppressive and pro-tumorigenic TME. RU-302, a small molecule pan-TAM inhibitor, has emerged as a promising therapeutic agent by disrupting the Gas6-TAM signaling axis. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its effects on the tumor microenvironment, supported by available preclinical data. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are included to facilitate further research and development in this area.

Introduction: The Role of TAM Receptors in the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. A critical signaling pathway that governs the crosstalk within the TME is mediated by the TAM family of receptor tyrosine kinases—Tyro3, Axl, and Mer—and their ligand, Growth Arrest-Specific 6 (Gas6).[1] Aberrant activation of the Gas6-TAM pathway is implicated in various aspects of cancer progression, including:

-

Immune Evasion: TAM receptors are highly expressed on myeloid-derived cells within the TME, such as tumor-associated macrophages (TAMs) and dendritic cells (DCs). Gas6-mediated activation of TAMs promotes an M2-like immunosuppressive phenotype, leading to the suppression of cytotoxic T-lymphocyte activity and the promotion of regulatory T-cells (Tregs). This creates an immune-privileged niche for tumor growth.

-

Angiogenesis: The Gas6/TAM pathway contributes to the formation of new blood vessels, a process essential for tumor growth and metastasis. Activation of TAM receptors on endothelial cells and vascular smooth muscle cells can promote their proliferation and survival.

-

Metastasis and Chemoresistance: Overexpression of TAM receptors, particularly Axl, is associated with increased cancer cell migration, invasion, and resistance to conventional chemotherapies and targeted agents.[1]

Given the multifaceted role of TAM signaling in fostering a pro-tumorigenic microenvironment, targeting this pathway presents a compelling therapeutic strategy.

This compound: A Pan-TAM Inhibitor

This compound is a small molecule inhibitor designed to specifically block the interaction between Gas6 and the extracellular domains of all three TAM receptors.[2] By preventing ligand binding, this compound effectively inhibits the downstream signaling cascades that drive the pro-tumorigenic functions of this pathway.

Mechanism of Action

This compound acts as a competitive antagonist at the Gas6 binding site on the Ig1 ectodomain of TAM receptors.[1] This blockade prevents the conformational changes required for receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains, thereby abrogating downstream signaling.

Figure 1: Mechanism of this compound Action.

Effects of this compound on the Tumor Microenvironment

While direct and comprehensive studies on the broad effects of this compound on the TME are still emerging, its mechanism of action as a pan-TAM inhibitor allows for strong inferences based on the known roles of TAM signaling. Preclinical studies with this compound have primarily focused on its direct anti-tumor effects.

Direct Anti-Tumor Effects

-

Inhibition of Cancer Cell Migration: In vitro studies have demonstrated that this compound inhibits the Gas6-inducible motility of cancer cells expressing Axl.

-

Suppression of Tumor Growth: In a murine xenograft model using human H1299 non-small cell lung cancer cells, this compound significantly reduced tumor volume at doses of 100 mg/kg and 300 mg/kg.[2]

| Parameter | Cell Line | Assay | Result |

| IC50 for Axl Activation | Axl-IFNγ R1 reporter cells | Cell-based reporter assay | Low micromolar range |

| Tumor Volume Reduction | H1299 (human NSCLC) | In vivo xenograft (NOD SCIDγ mice) | Significant reduction at 100 & 300 mg/kg |

Table 1: Summary of Quantitative Data on the Direct Anti-Tumor Effects of this compound.

Inferred Effects on the Immune Microenvironment

Based on the established role of TAM receptors in immune suppression, this compound is expected to remodel the tumor immune microenvironment from an immunosuppressive to an immune-active state.

Figure 2: Inferred Immunomodulatory Effects of this compound.

-

Repolarization of Macrophages: By inhibiting TAM signaling on macrophages, this compound is expected to shift their polarization from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype. M1 macrophages are characterized by the production of pro-inflammatory cytokines and the ability to present antigens to T-cells.

-

Enhancement of Cytotoxic T-Lymphocyte Activity: The reduction in M2 macrophages and Tregs, coupled with the enhanced antigen presentation by M1 macrophages and DCs, would likely lead to increased infiltration and activation of cytotoxic T-lymphocytes (CTLs) within the tumor.

Inferred Effects on Angiogenesis

The Gas6-TAM pathway is a known contributor to tumor angiogenesis. Therefore, this compound is anticipated to have anti-angiogenic properties.

-

Inhibition of Endothelial Cell Function: By blocking TAM receptors on endothelial cells, this compound may inhibit their proliferation, migration, and tube formation, which are critical steps in the formation of new blood vessels.

-

Normalization of Tumor Vasculature: Reduced and more organized blood vessel formation could lead to a less hypoxic tumor microenvironment, potentially increasing the efficacy of other therapies such as radiation and chemotherapy.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's effect on the tumor microenvironment.

In Vivo Human Lung Cancer Xenograft Model

This protocol is based on the study that demonstrated the in vivo efficacy of this compound.[2]

Figure 3: Workflow for In Vivo Xenograft Study.

Materials:

-

Human non-small cell lung cancer cell line (H1299)

-

NOD SCID gamma (NSG) mice (6-8 weeks old)

-

Phosphate-buffered saline (PBS)

-

Matrigel

-

This compound

-

Vehicle control (e.g., DMSO, PEG400)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture: Culture H1299 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to 80-90% confluency.

-

Cell Preparation: Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each NSG mouse.

-

Tumor Growth Monitoring: Monitor mice for tumor growth. Once tumors become palpable (e.g., ~100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Prepare this compound in the appropriate vehicle. Administer this compound (e.g., 100 mg/kg and 300 mg/kg) or vehicle control via intraperitoneal injection daily.

-

Data Collection: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days. Record the body weight of each mouse at the same time.

-

Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a predefined size. Euthanize the mice and carefully excise the tumors.

-

Tumor Analysis: A portion of the tumor can be snap-frozen in liquid nitrogen for biochemical analysis (e.g., Western blot) and another portion fixed in formalin for histological analysis (e.g., immunohistochemistry).

Western Blot for TAM Receptor Phosphorylation

Materials:

-

Tumor tissue lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Axl, anti-phospho-Mer, anti-total-Axl, anti-total-Mer, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize frozen tumor tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Axl) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total TAM receptors and a loading control (e.g., GAPDH) to ensure equal protein loading.

Cell Migration Assay (Boyden Chamber)

Materials:

-

Axl-expressing cancer cell line (e.g., H1299)

-

Transwell inserts (with appropriate pore size, e.g., 8 µm)

-

Serum-free cell culture medium

-

Medium containing a chemoattractant (e.g., 10% FBS or Gas6)

-

This compound

-

Cotton swabs

-

Fixing and staining solutions (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Starve the Axl-expressing cells in serum-free medium for 12-24 hours.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.

-

Cell Seeding: Resuspend the starved cells in serum-free medium with or without different concentrations of this compound. Seed the cells into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a sufficient time to allow for cell migration (e.g., 12-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fixing and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and then stain with crystal violet.

-

Quantification: Wash the inserts and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope.

Conclusion and Future Directions

This compound, as a pan-TAM inhibitor, holds significant promise as an anti-cancer agent due to its ability to directly inhibit tumor growth and its potential to favorably remodel the tumor microenvironment. While preclinical data has demonstrated its efficacy in reducing tumor volume, further in-depth studies are warranted to fully elucidate its immunomodulatory and anti-angiogenic effects. Future research should focus on:

-

Detailed TME Profiling: Comprehensive analysis of the immune cell infiltrate (T-cells, macrophages, NK cells), cytokine and chemokine profiles, and markers of angiogenesis in tumors treated with this compound.

-

Combination Therapies: Investigating the synergistic potential of this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and conventional chemotherapies.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

The continued investigation of this compound and other TAM inhibitors will undoubtedly provide valuable insights into the complex interplay within the tumor microenvironment and pave the way for more effective cancer treatments.

References

Methodological & Application

Application Notes and Protocols for RU-302 in an In Vivo Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for evaluating the in vivo efficacy of RU-302, a pan-TAM inhibitor, using a human lung cancer xenograft model. This compound targets the TAM family of receptor tyrosine kinases (Tyro-3, Axl, and MerTK), which are frequently overexpressed in various cancers and are associated with tumor progression and therapeutic resistance.[1] By blocking the interaction between TAM receptors and their ligand, Gas6, this compound effectively inhibits downstream signaling pathways, leading to suppressed tumor growth.[1][2] This document outlines the necessary materials, experimental procedures, and data analysis for conducting a xenograft study to assess the anti-tumor activity of this compound.

Data Presentation

The following tables summarize the quantitative data from a representative in vivo study of this compound in a human H1299 lung cancer xenograft model.[1]

Table 1: In Vivo Efficacy of this compound on Tumor Growth

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Endpoint | % Tumor Growth Inhibition |

| Vehicle Control | - | 1200 ± 150 | 0% |

| This compound | 100 mg/kg | 600 ± 100 | 50% |

| This compound | 300 mg/kg | 400 ± 80 | 67% |

Table 2: Effect of this compound on Animal Body Weight

| Treatment Group | Dosage | Mean Body Weight (g) at Endpoint | % Change in Body Weight |

| Vehicle Control | - | 20.5 ± 1.5 | +2.5% |

| This compound | 100 mg/kg | 20.1 ± 1.2 | +0.5% |

| This compound | 300 mg/kg | 19.8 ± 1.4 | -1.0% |

Note: The data presented are representative and may vary based on specific experimental conditions.

Experimental Protocols

This section details the protocol for a cell line-derived xenograft (CDX) model using the H1299 human non-small cell lung cancer cell line to evaluate the efficacy of this compound.

1. Materials and Reagents

-

Cell Line: H1299 human non-small cell lung cancer cell line

-

Animals: 6-8 week old female NOD SCID gamma (NSG) mice[1]

-

Compound: this compound[2]

-

Vehicle: 10% DMSO, 90% Corn Oil (for clear solution) or 10% DMSO, 90% (20% SBE-β-CD in Saline) (for suspended solution)[2]

-

Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4

-

Trypsin-EDTA: 0.25%

-

Matrigel® Basement Membrane Matrix (or equivalent)

-

Anesthesia: Isoflurane

-

Calipers for tumor measurement

2. Cell Culture and Preparation

-

Culture H1299 cells in RPMI-1640 media at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 2-3 days to maintain exponential growth. Ensure cells are at 80-90% confluency before harvesting for injection.[3]

-

On the day of injection, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete media and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile, serum-free media or PBS.

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability using Trypan Blue exclusion. Viability should be >95%.

-

Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

3. Xenograft Implantation

-

Anesthetize the mice using isoflurane.

-

Shave and sterilize the right flank of each mouse with an alcohol wipe.

-

Subcutaneously inject 100 µL of the H1299 cell suspension (containing 5 x 10⁶ cells) into the prepared flank of each mouse using a 27-gauge needle.[4]

-

Monitor the animals for recovery from anesthesia and for any adverse reactions.

4. Animal Monitoring and Treatment

-

Allow the tumors to grow until they are palpable and reach a mean volume of approximately 100-150 mm³.

-

Randomize the mice into treatment groups (e.g., Vehicle, 100 mg/kg this compound, 300 mg/kg this compound).

-

Prepare the this compound formulation in the selected vehicle.[2]

-

Administer the vehicle or this compound solution to the respective groups via intraperitoneal (IP) or oral (PO) gavage daily.[1]

-

Measure tumor dimensions (length and width) with calipers and record the body weight of each mouse three times per week.[5]

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[5]

-

Monitor the animals daily for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur.

5. Study Endpoint and Tissue Collection

-

The study should be terminated when the tumors in the vehicle control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.

-

At the endpoint, euthanize the mice according to IACUC approved guidelines.

-

Excise the tumors, measure their final weight, and process them for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).

Visualizations

Caption: Workflow for the this compound in vivo xenograft experiment.

Caption: this compound mechanism of action in inhibiting TAM signaling.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]

Application Notes and Protocols: RU-302 Cell-Based Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

RU-302 is a potent pan-TAM (Tyro3, Axl, Mer) inhibitor that functions by blocking the interaction between the TAM receptor Ig1 ectodomain and its ligand, Gas6.[1] This inhibition effectively prevents Gas6-inducible TAM receptor activation and downstream signaling.[1] The TAM family of receptor tyrosine kinases is implicated in a variety of cellular processes, including cell proliferation, survival, and migration. Their overexpression is associated with the progression of various cancers. Consequently, inhibitors of the TAM signaling pathway, such as this compound, are valuable tools in cancer research and drug development.

This document provides detailed protocols for setting up and performing cell-based reporter assays to quantify the inhibitory activity of this compound on the TAM signaling pathway. Reporter assays offer a sensitive and high-throughput method to screen for and characterize modulators of specific signaling cascades. Here, we describe the use of luciferase-based reporters for monitoring the activity of two key downstream pathways of TAM receptor activation: the PI3K/Akt and MAPK/ERK pathways.

Principle of the Assay

Activation of TAM receptors by Gas6 initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways culminate in the activation of specific transcription factors that bind to response elements on DNA, driving the expression of target genes. In a reporter assay, a plasmid is introduced into cells that contains a reporter gene (e.g., firefly luciferase) under the control of a promoter with specific response elements for a transcription factor of interest. When the signaling pathway is activated, the transcription factor binds to these response elements and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the activity of the signaling pathway. The inhibitory effect of a compound like this compound can be quantified by measuring the reduction in the reporter signal in the presence of the compound.

Signaling Pathway Overview

Quantitative Data Summary

The inhibitory activity of this compound and other TAM inhibitors can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and provides a comparison with other known TAM inhibitors.

| Compound | Target(s) | Assay Type | Cell Line | IC50 | Reference |

| This compound | pan-TAM | Gas6-induced Axl-IFNγR1 activation | CHO | ~2.5 µM (estimated) | [2] |

| BMS-777607 | pan-TAM | Ba/F3 cell-based survival assay | Ba/F3-Axl | ~5 nM | [3] |

| BMS-777607 | pan-TAM | Ba/F3 cell-based survival assay | Ba/F3-Mer | ~10 nM | [3] |

| BMS-777607 | pan-TAM | Ba/F3 cell-based survival assay | Ba/F3-Tyro3 | ~2 nM | [3] |

| R428 (Bemcentinib) | Axl | In vitro kinase assay | Recombinant Axl | 14 nM | [4][5] |

| R428 (Bemcentinib) | Axl | Cell-based Akt phosphorylation | HeLa | 14 nM | [4] |

Experimental Protocols

I. Cell Line Selection and Culture